molecular formula C12H11N3S2 B1479963 2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098090-94-7

2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No. B1479963
CAS RN: 2098090-94-7
M. Wt: 261.4 g/mol
InChI Key: QOASITQOGRSMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (TDHPP) is a thiophene-based compound that has been used in various scientific research applications. It has been studied for its potential use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Subheading Synthesis and Biological Activities

2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile, a compound with a complex structure, has been studied for its ability to form various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These heterocycles include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. Some of these compounds demonstrated antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Subheading Anti-inflammatory and Antioxidant Properties

Compounds related to 2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. The compounds demonstrated significant activities in both in vitro and in vivo models and showed promising activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation (Shehab, Abdellattif, & Mouneir, 2018).

Subheading Utility in Synthesis of Complex Molecules

2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile and related compounds are valuable intermediates in the synthesis of a wide range of molecules. They have been used in the creation of structurally diverse libraries through alkylation and ring closure reactions, leading to the generation of various derivatives with potential biological activities (Roman, 2013).

Subheading Therapeutic Potential

The therapeutic potential of derivatives of 2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile has been explored in various studies. Some derivatives have shown promising anti-inflammatory and anti-ulcer activities, suggesting their potential in therapeutic applications. These studies also evaluated the toxicity of these compounds against shrimp larvae, indicating a non-toxic profile for certain derivatives (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).

properties

IUPAC Name

2-(3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c13-3-4-15-11-2-6-17-8-10(11)12(14-15)9-1-5-16-7-9/h1,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASITQOGRSMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 3
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.